2-Methoxy-N,5-dimethylaniline
Overview
Description
2-Methoxy-N,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-N,5-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. One method includes the methylation of 2-methoxyaniline using dimethyl sulfate or methyl chloride in the presence of a catalyst such as aluminum chloride. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-Methoxy-N,5-dimethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,5-dimethylaniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methoxy and methyl groups play a crucial role in modulating its activity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen atom.
2-Methoxyaniline: An aniline derivative with a methoxy group attached to the aromatic ring.
3,5-Dimethylaniline: An aniline derivative with two methyl groups attached to the aromatic ring.
Uniqueness
2-Methoxy-N,5-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-N,5-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-9(11-3)8(6-7)10-2/h4-6,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOQNSVFSKVGJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530295 | |
Record name | 2-Methoxy-N,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30427-10-2 | |
Record name | 2-Methoxy-N,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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